ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves multiple steps, starting from the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Functional Groups: The functional groups, including the 2,4-dichlorophenoxy and acetamido groups, are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its anti-inflammatory properties.
Indole-3-carbinol: Studied for its anticancer potential.
Properties
IUPAC Name |
ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26Cl2N2O6/c1-3-41-33(40)31-20(2)37(22-9-5-4-6-10-22)28-15-14-23(18-25(28)31)43-32(39)24-11-7-8-12-27(24)36-30(38)19-42-29-16-13-21(34)17-26(29)35/h4-18H,3,19H2,1-2H3,(H,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBLTHVXEVYGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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